2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide
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Description
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide is a useful research compound. Its molecular formula is C14H15N3O3S and its molecular weight is 305.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.08341252 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes are involved in the biosynthesis of important prostaglandins which maintain the constant functions in the body, essentially in the cardiovascular and gastrointestinal systems .
Mode of Action
The compound acts as a competitive inhibitor of the COX enzymes . It binds to the active site of these enzymes, preventing them from catalyzing the conversion of arachidonic acid to prostaglandin H2 .
Biochemical Pathways
The inhibition of COX enzymes affects the prostaglandin biosynthesis pathway . Prostaglandin H2, the main component in the formation of other prostaglandins such as thromboxane and prostacyclin, plays important roles in different biological responses . Therefore, the inhibition of this pathway can have significant downstream effects.
Result of Action
The compound’s action results in the inhibition of prostaglandin biosynthesis , leading to a decrease in the production of prostaglandins . This can have various effects at the molecular and cellular levels, depending on the specific roles of these prostaglandins. For instance, in cancer cells, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis .
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-15-13(18)8-21-14-16-4-5-17(14)7-10-2-3-11-12(6-10)20-9-19-11/h2-6H,7-9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCXTQMYLQJWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=CN1CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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